

# Environmental Fate of trans-2-Octen-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: *Trans-2-octen-1-ol*

Cat. No.: B096542

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## Introduction

**trans-2-Octen-1-ol** is an eight-carbon unsaturated fatty alcohol naturally present in various plants and fungi.[1] It is utilized as a flavoring and fragrance agent in a variety of consumer products.[1] Understanding the environmental fate of this compound is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the expected environmental degradation pathways of **trans-2-octen-1-ol**, including biodegradation, photodegradation, hydrolysis, and other abiotic processes. While specific experimental data for this compound is limited, this guide synthesizes information from related fatty alcohols and established testing methodologies to predict its environmental behavior.

## Physicochemical Properties

A summary of the key physicochemical properties of **trans-2-octen-1-ol** is presented in Table 1. These properties influence its distribution and persistence in the environment.

Table 1: Physicochemical Properties of **trans-2-Octen-1-ol**

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O	
Molecular Weight	128.21 g/mol	
Boiling Point	85-87 °C at 10 mmHg	
Density	0.843 g/mL at 25 °C	
Water Solubility	1855 mg/L at 25 °C (estimated)	[2]
log Kow (Octanol-Water Partition Coefficient)	2.674 (estimated)	[2]

## Environmental Fate and Degradation Pathways

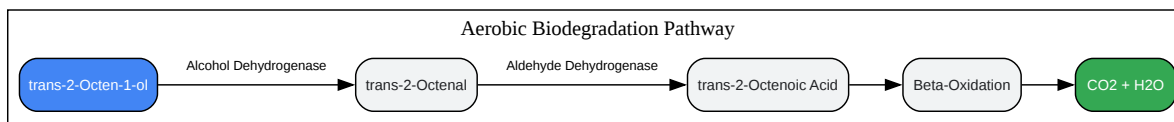
The environmental persistence of **trans-2-octen-1-ol** is expected to be low due to several degradation pathways.

### Biodegradation

Biodegradation is anticipated to be the primary mechanism for the removal of **trans-2-octen-1-ol** from the environment. Fatty alcohols, in general, are known to be biodegradable. Specifically, straight-chain fatty alcohols with chain lengths up to C18 are considered biodegradable, with those up to C16, which includes **trans-2-octen-1-ol**, expected to biodegrade completely within 10 days under aerobic conditions.[3]

#### Expected Biodegradation Pathway:

The aerobic biodegradation of **trans-2-octen-1-ol** is expected to proceed via oxidation of the primary alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. The resulting octenoic acid can then enter the  $\beta$ -oxidation pathway, leading to its complete mineralization to carbon dioxide and water.



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**Figure 1:** Predicted aerobic biodegradation pathway of **trans-2-octen-1-ol**.

## Photodegradation

In the atmosphere, volatile organic compounds like **trans-2-octen-1-ol** can be degraded by reacting with photochemically produced hydroxyl radicals. While specific data for **trans-2-octen-1-ol** is unavailable, the atmospheric half-life for similar unsaturated alcohols is generally short. The double bond in the molecule makes it susceptible to attack by ozone as well.

## Hydrolysis

**trans-2-Octen-1-ol** is an allylic alcohol. While some esters and halides undergo hydrolysis, alcohols are generally stable to hydrolysis under environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

## Abiotic Degradation

Other abiotic degradation processes are not expected to be significant for **trans-2-octen-1-ol** in the environment compared to biodegradation and photodegradation.

## Experimental Protocols for Environmental Fate Assessment

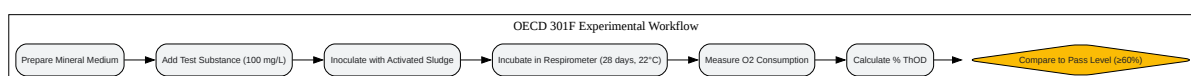
Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate of chemicals.

## Ready Biodegradability Testing (OECD 301)

To determine if a substance is "readily biodegradable," a series of stringent aerobic biodegradation tests are employed. The OECD 301F (Manometric Respirometry) and OECD 301B (CO<sub>2</sub> Evolution) tests are commonly used.

#### OECD 301F: Manometric Respirometry Test

- Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of aerobic microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The biodegradation is expressed as the percentage of the theoretical oxygen demand (ThOD).
- Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.
- Test Concentration: Typically 100 mg/L of the test substance.
- Test Duration: 28 days.
- Temperature: 22 ± 2°C.[4]
- Pass Level: ≥ 60% of ThOD within a 10-day window.[5]



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**Figure 2:** Experimental workflow for the OECD 301F test.

#### OECD 301B: CO<sub>2</sub> Evolution Test

- Principle: The test substance is incubated with a microbial inoculum in a mineral medium, and the evolved carbon dioxide is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and measured by titration or by a total organic carbon (TOC) analyzer.

The percentage of biodegradation is calculated based on the theoretical amount of CO<sub>2</sub> (ThCO<sub>2</sub>) that could be produced from the amount of test substance added.

- Inoculum: Activated sludge, sewage effluent, or surface water.
- Test Concentration: 10-20 mg TOC/L.[6]
- Test Duration: 28 days.
- Temperature: 22 ± 2°C.
- Pass Level: ≥ 60% of ThCO<sub>2</sub> within a 10-day window.

## Predictive Models for Environmental Fate

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the environmental fate of chemicals.[7][8] These models use the chemical structure to estimate properties like biodegradability, bioaccumulation, and toxicity.[9] For **trans-2-octen-1-ol**, QSAR models would likely predict it to be readily biodegradable based on its structure as a medium-chain unsaturated alcohol.

## Conclusion

Based on the available information for structurally similar compounds and established scientific principles, **trans-2-octen-1-ol** is expected to have a low potential for environmental persistence. The primary route of its removal from the environment is likely to be aerobic biodegradation, leading to its complete mineralization. Photodegradation in the atmosphere is also expected to contribute to its degradation. Hydrolysis and other abiotic processes are not considered significant fate pathways. To definitively determine its environmental fate, experimental studies following standardized guidelines, such as the OECD 301 series for ready biodegradability, are recommended.

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